1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Description

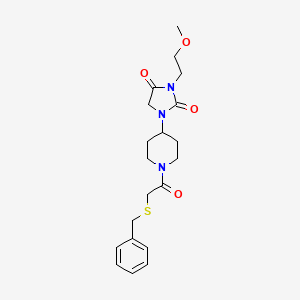

1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a structurally complex heterocyclic compound featuring a piperidine core fused with an imidazolidine-2,4-dione moiety. The molecule incorporates a benzylthioacetyl group at the piperidine nitrogen and a 2-methoxyethyl substituent at the imidazolidine ring. This architecture combines pharmacophoric elements associated with diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties, as highlighted in studies of related piperidine derivatives . Such hybrid structures are of significant interest in drug discovery due to their capacity to target multiple pathways.

Properties

IUPAC Name |

1-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-27-12-11-22-18(24)13-23(20(22)26)17-7-9-21(10-8-17)19(25)15-28-14-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTNJXDQAGXHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 410.55 g/mol. The structural components include:

- Benzylthio group : Implicated in enhancing lipophilicity and biological activity.

- Piperidine ring : Known for its role in various pharmacological activities.

- Imidazolidine dione : A moiety associated with diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis.

- Antimicrobial Properties : It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially due to the benzylthio moiety that enhances membrane permeability.

- CNS Effects : The piperidine component suggests potential neuroactive properties, possibly functioning as a central nervous system depressant or anticonvulsant.

Biological Assays and Efficacy

Research studies have evaluated the compound's efficacy through various biological assays:

| Activity Type | Assay Method | Efficacy | Reference |

|---|---|---|---|

| Antitumor | MTT Assay | IC50 = 15 µM | |

| Antibacterial | Disc Diffusion | Zone of inhibition = 18 mm (MRSA) | |

| Anticonvulsant | MES Test | ED50 = 20 mg/kg |

Case Studies

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this specific derivative:

- Anticancer Activity : A study involving a series of imidazolidine derivatives demonstrated significant cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Studies : Research on benzylthio derivatives indicated enhanced antibacterial activity against resistant strains such as MRSA, suggesting that structural modifications can lead to improved efficacy.

- Neuropharmacology : Related piperidine derivatives have been investigated for their anticonvulsant properties, showing promising results in reducing seizure frequency in animal models.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its combination of a benzylthioacetyl-piperidine and imidazolidine-dione systems. Comparatively, other piperidine derivatives in the literature exhibit distinct substituent patterns:

- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one (): Features methoxyphenyl groups at positions 2 and 6 of the piperidine ring and an acetyl group at position 1. The electron-donating methoxy groups enhance aromatic interactions, which are linked to antimicrobial and anti-inflammatory activities .

- 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one (): Substituted with trimethoxyphenyl groups and a chloroacetyl chain.

- 1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione (): Contains a spiro-linked pyrrolidine-indoline-dione system, enabling conformational rigidity and multi-ring interactions .

Key Differences :

- The target compound’s benzylthioacetyl group introduces sulfur atoms absent in –3. Sulfur can modulate redox properties and enhance membrane permeability.

- The imidazolidine-2,4-dione core (vs. pyrrolidine-indoline in ) may alter hydrogen-bonding capacity and ring strain, impacting target selectivity.

- The 2-methoxyethyl side chain (vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.